molecular formula C9H16N2 B13520302 1-(But-3-YN-1-YL)-1,4-diazepane

1-(But-3-YN-1-YL)-1,4-diazepane

Cat. No.: B13520302
M. Wt: 152.24 g/mol
InChI Key: PTNJDTCOUAGXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-YN-1-YL)-1,4-diazepane is an organic compound that features a diazepane ring substituted with a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-YN-1-YL)-1,4-diazepane typically involves the reaction of 1,4-diazepane with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-YN-1-YL)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

1-(But-3-YN-1-YL)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(But-3-YN-1-YL)-1,4-diazepane involves its interaction with specific molecular targets. The butynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. The diazepane ring can interact with biological receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-ol: A terminal acetylenic compound with a hydroxyl group.

    But-3-yn-1-amine: An amine derivative with a terminal alkyne group.

Uniqueness

1-(But-3-YN-1-YL)-1,4-diazepane is unique due to the presence of both a diazepane ring and a butynyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-but-3-ynyl-1,4-diazepane

InChI

InChI=1S/C9H16N2/c1-2-3-7-11-8-4-5-10-6-9-11/h1,10H,3-9H2

InChI Key

PTNJDTCOUAGXJM-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.